4-iodo-N,N-dimethyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N,N-dimethyl-3-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of an iodine atom, a nitro group, and two methyl groups attached to the nitrogen atom of the aniline ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N,N-dimethyl-3-nitroaniline typically involves the nitration of N,N-dimethylaniline followed by iodination. The nitration process introduces a nitro group into the aromatic ring, and the subsequent iodination introduces an iodine atom at the para position relative to the nitro group.
Nitration: N,N-dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Iodination: The nitrated product is then subjected to iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the para position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-N,N-dimethyl-3-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium thiolate, ammonia, sodium alkoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-Iodo-N,N-dimethyl-3-aminoaniline.
Substitution: 4-(Substituted)-N,N-dimethyl-3-nitroaniline.
Oxidation: this compound N-oxide.
Scientific Research Applications
4-Iodo-N,N-dimethyl-3-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-iodo-N,N-dimethyl-3-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but lacks the nitro group.
4-Nitro-N,N-dimethylaniline: Similar structure but lacks the iodine atom.
3-Iodo-N,N-dimethyl-4-nitroaniline: Similar structure but with different positions of the iodine and nitro groups.
Uniqueness
4-Iodo-N,N-dimethyl-3-nitroaniline is unique due to the presence of both the iodine atom and the nitro group in specific positions on the aniline ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-iodo-N,N-dimethyl-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLVCQNCGKYFJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546685 |
Source
|
Record name | 4-Iodo-N,N-dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-05-4 |
Source
|
Record name | 4-Iodo-N,N-dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.